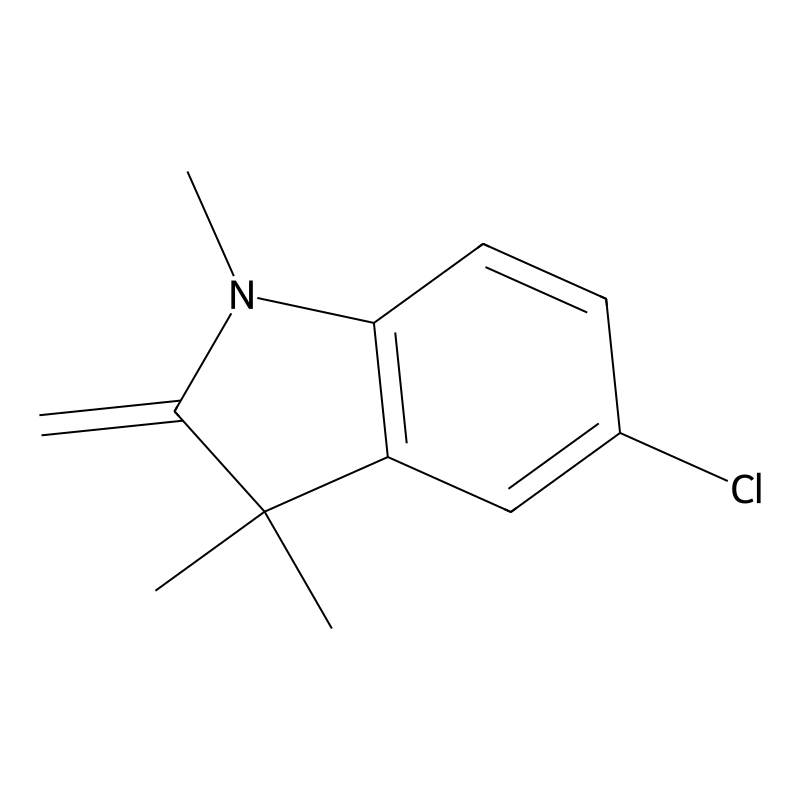5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Spiropyrans
Scientific Field: Organic Chemistry
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of a new highly modified spiropyran of the indoline series, methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate.
Methods of Application: The compound was obtained via the cyclocondensation reaction from 5-chloro-1,2,3,3-tetramethyl-3 H -indolium perchlorate and methyl 3,5-diformyl-2,4-dihydroxy-benzoate.
Results or Outcomes: The photoinduced merocyanine form demonstrated an enhanced lifetime and fluorescent properties in the red region of the spectrum.
Synthesis of Indole Derivatives
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of indole derivatives.
Methods of Application: To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K 2 CO 3 to Ag 2 CO 3.
Results or Outcomes: Upon using Ag 2 CO 3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature.
1,3-Dipolar Cycloaddition Reaction
Summary of the Application: 5-Chloro-2-methylene-1,3,3-trimethylindoline undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N -phenylarylnitrilimines.
Results or Outcomes: The outcome of this reaction was the synthesis of 5′,6-dichloro-1′,3′,3′-trimethylspiro[2 H -1-benzopyran-2,2′-indoline].
Synthesis of Photochromic Dyes
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the preparation of red photochromic dyes.
Results or Outcomes: The outcome of this reaction was the synthesis of red photochromic dyes.
Synthesis of Photochromic Homopolymers
Scientific Field: Polymer Chemistry
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of photochromic homopolymers via ring-opening metathesis polymerization.
Results or Outcomes: The outcome of this reaction was the synthesis of photochromic homopolymers.
5-Chloro-1,3,3-trimethyl-2-methyleneindoline is an organic compound with the molecular formula C₁₂H₁₄ClN. It features a chloro substituent at the fifth position and a methylene group at the second position of the indoline structure. The compound is characterized by its vibrant color and is known for its unique structural properties, which contribute to its reactivity and biological activity. The presence of the trimethyl group enhances its steric bulk, influencing its chemical behavior and interactions with other molecules.
- 1,3-Dipolar Cycloaddition: This compound can undergo regiospecific 1,3-dipolar cycloaddition reactions with arylnitriloxydes and N-phenylarylnitrilimines, leading to the formation of various heterocyclic compounds .
- Electrophilic Aromatic Substitution: Due to the electron-donating properties of the trimethyl group, this compound can also engage in electrophilic aromatic substitution reactions.
- Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis.
The biological activity of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline has been explored in various studies. It exhibits potential antimicrobial properties and has shown effectiveness against certain bacterial strains. Additionally, the compound has been investigated for its role in inhibiting specific enzymes that are crucial for microbial survival. Its structural characteristics may contribute to its ability to interact with biological targets.
Several methods have been developed for synthesizing 5-Chloro-1,3,3-trimethyl-2-methyleneindoline:
- Condensation Reactions: One common method involves the condensation of 5-chloroindole derivatives with suitable aldehydes or ketones under acidic conditions.
- Cyclization Techniques: Another approach includes cyclization reactions involving substituted anilines and methylene donors.
- Multistep Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve high yields and purity.
5-Chloro-1,3,3-trimethyl-2-methyleneindoline finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique reactivity.
- Dyes and Pigments: The compound's vibrant color makes it suitable for use in dyes and pigments in textiles and coatings.
- Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.
Studies on the interactions of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with other compounds have highlighted its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, revealing insights into its binding affinity and selectivity. Furthermore, interaction studies suggest that this compound can influence enzyme activity due to its structural features.
Several compounds share structural similarities with 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 5-Bromo-1,3,3-trimethyl-2-methyleneindoline | Bromine instead of chlorine | Higher reactivity due to bromine's electronegativity |
| 5-Methyl-1,3,3-trimethylindoline | No chloro or methylene groups | Lacks halogen substituents |
| 5-Chloroindole | Indole structure without trimethyl groups | No additional methyl groups |
| 6-Chloro-1,3-dimethylindole | Chlorine at a different position | Different electronic properties |
The unique combination of a chloro substituent and a methylene group at specific positions distinguishes 5-Chloro-1,3,3-trimethyl-2-methyleneindoline from these similar compounds. Its distinct reactivity patterns and biological activities further enhance its significance in chemical research and applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








